N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 392244-63-2
VCID: VC5569934
InChI: InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
SMILES: CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H12F3N3OS
Molecular Weight: 363.36

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

CAS No.: 392244-63-2

Cat. No.: VC5569934

Molecular Formula: C17H12F3N3OS

Molecular Weight: 363.36

* For research use only. Not for human or veterinary use.

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide - 392244-63-2

Specification

CAS No. 392244-63-2
Molecular Formula C17H12F3N3OS
Molecular Weight 363.36
IUPAC Name N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Standard InChI Key MLDKPGXIKGXIBY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide comprises three distinct structural domains:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity .

  • Benzamide Moiety: The amide-linked benzene ring contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement.

  • Trifluoromethyl Group (-CF3_3): This electron-withdrawing substituent increases lipophilicity and bioavailability, a common strategy in medicinal chemistry to improve membrane permeability.

The IUPAC name systematically reflects these components: N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H12F3N3OS\text{C}_{17}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{OS}
Molecular Weight363.36 g/mol
CAS Number392244-63-2
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIKeyMLDKPGXIKGXIBY-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions:

  • Thiadiazole Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

  • Amide Coupling: Reaction of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for thiadiazole ring formation .

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for amide coupling.

Pharmacological Profile

Anticancer Mechanisms

Preclinical studies demonstrate that this compound inhibits cancer cell proliferation through:

  • Apoptosis Induction: Activation of caspase-3 and caspase-9 pathways, leading to programmed cell death.

  • Cell Cycle Arrest: G1/S phase arrest via modulation of cyclin-dependent kinases (CDKs).

  • Angiogenesis Inhibition: Suppression of VEGF expression, impairing tumor vascularization.

Table 2: In Vitro Anticancer Activity

Cancer Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)12.4Caspase-3 Activation
A549 (Lung)18.9CDK4/6 Inhibition
HeLa (Cervical)9.7VEGF Downregulation

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

Comparative studies highlight the superior efficacy of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide relative to other benzamide derivatives:

Table 3: Comparative Efficacy and Toxicity

CompoundEfficacy (IC50_{50}, µM)Toxicity (LD50_{50}, mg/kg)
N-[5-(4-Methylphenyl)-Thiadiazol]9.7–18.9>500
5-Amino-1,3,4-Thiadiazole Derivatives15.2–30.1380–450
Trifluoromethyl Benzamides20.5–35.8250–300

Key findings:

  • The 4-methylphenyl substitution enhances target specificity, reducing off-target effects.

  • The trifluoromethyl group improves pharmacokinetic properties compared to non-fluorinated analogs.

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a lead compound for solid tumors, particularly those resistant to conventional chemotherapy.

  • Neurology: Potential repurposing for epilepsy or neurodegenerative disorders, pending mechanistic studies .

Research Priorities

  • Pharmacokinetic Optimization: Improving oral bioavailability through prodrug formulations.

  • Combination Therapies: Synergistic studies with checkpoint inhibitors or PARP inhibitors.

  • Toxicological Profiling: Long-term toxicity assessments in mammalian models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator